Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Description
Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester (CAS: 82919-37-7), also known as methyl 1,2,2,6,6-pentamethyl-4-piperidinyl sebacate, is a hindered amine light stabilizer (HALS) with the molecular formula C21H39NO4 and a molecular weight of 369.546 g/mol . Its structure features a decanedioic acid backbone esterified with a methyl group and a pentamethyl-substituted piperidinyl moiety. This compound is widely used in polymers, automotive coatings, and plastics to mitigate UV-induced degradation by scavenging free radicals generated during photooxidation .
Key properties include:
Properties
IUPAC Name |
10-oxo-10-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxydecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO4/c1-19(2)14-16(15-20(3,4)21(19)5)25-18(24)13-11-9-7-6-8-10-12-17(22)23/h16H,6-15H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDLRVYDQACVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50888613 | |
| Record name | Decanedioic acid, 1-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83712-00-9 | |
| Record name | 1-(1,2,2,6,6-Pentamethyl-4-piperidinyl) decanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83712-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanedioic acid, 1-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083712009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanedioic acid, 1-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanedioic acid, 1-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Controlled Esterification of Decanedioic Acid
This method involves reacting decanedioic acid with 1,2,2,6,6-pentamethyl-4-piperidinol under conditions favoring mono-ester formation:
| Parameter | Conditions |
|---|---|
| Molar ratio | 1:1 (acid:piperidinol) |
| Catalyst | p-Toluenesulfonic acid (0.5–1.5 wt%) |
| Solvent | Toluene or xylene |
| Temperature | 140–160°C |
| Reaction time | 4–6 hours |
| Yield* | ~65–75% (crude) |
*Purification via vacuum distillation or column chromatography required to isolate mono-ester from unreacted starting materials and di-ester byproducts.
Partial Transesterification of Dimethyl Sebacate
Adapting methods from bis-ester production, this approach uses stoichiometric control:
Dimethyl sebacate (1 mol)
1,2,2,6,6-Pentamethyl-4-piperidinol (1.1 mol)
Lithium amide catalyst (0.1–0.3 wt%)
Aliphatic hydrocarbon solvent (Exxon Naphtha No. 5)
- Reactants heated to 160°C under normal pressure for 1 hour
- Gradually reduce pressure to 400 mmHg over 3 hours to remove methanol byproduct
- Gas chromatography monitors reaction progress
Outcome :
- Mono-ester typically constitutes 40–50% of product mixture
- Requires fractional crystallization for isolation
Selective Hydrolysis of Bis-Ester
The mono-ester can be obtained via controlled hydrolysis of bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate:
| Hydrolysis Agent | Conditions | Conversion Rate |
|---|---|---|
| NaOH (0.1M) | Ethanol/water (9:1), 50°C, 2h | 85–90% |
| Lipase enzymes | Phosphate buffer (pH 7), 37°C, 24h | 60–70% |
This method benefits from easier separation of mono-ester from unreacted di-ester due to polarity differences.
Comparative Analysis of Methods
| Method | Advantages | Challenges |
|---|---|---|
| Direct esterification | Simple setup, low catalyst cost | Low selectivity, complex purification |
| Transesterification | High scalability, established protocols | Requires precise stoichiometric control |
| Hydrolysis | High conversion rates | Generates acidic waste streams |
Chemical Reactions Analysis
Types of Reactions
Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the ester group is replaced by other functional groups .
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Substitution: Various nucleophiles under appropriate conditions
Major Products
Esterification: this compound.
Hydrolysis: Decanedioic acid and 1,2,2,6,6-pentamethyl-4-piperidinol.
Substitution: Products depend on the nucleophile used
Scientific Research Applications
Plastics and Coatings
PEDA is widely used in the formulation of paints and coatings , particularly in the automotive industry. Its primary role is to act as a light stabilizer , preventing degradation caused by UV exposure. This application is critical for maintaining the aesthetic and functional properties of automotive finishes.
- Case Study : In a study conducted on automotive coatings, the inclusion of PEDA significantly improved the durability and color retention of the paint under UV exposure compared to formulations without this additive .
Stain Products
The compound is also utilized in stain products for wood and other surfaces. PEDA enhances the longevity of these products by mitigating the effects of environmental factors such as sunlight and moisture.
- Application Insight : Waterborne semi-transparent stains containing PEDA have shown improved resistance to fading and discoloration over time, making them preferable for outdoor applications .
Consumer Products
PEDA finds its way into various consumer products, including:
- Automobile interior protectants
- Aerosol solvent-borne paints
- Window sealants
These applications benefit from PEDA's ability to provide long-lasting protection against environmental degradation.
Environmental Persistence
The Government of Canada has assessed PEDA for environmental impact under the Canadian Environmental Protection Act. The findings indicate that while PEDA has potential for persistence in the environment, it does not accumulate significantly in organisms .
| Assessment Criteria | Findings |
|---|---|
| Persistence | Yes |
| Bioaccumulation Potential | Low |
| Inherent Toxicity | Moderate |
Human Health Risks
The screening assessment concluded that PEDA poses minimal risk to human health at current exposure levels. The compound has low acute oral toxicity, with LD50 values ranging from 2369 to 3920 mg/kg in animal studies .
Regulatory Status
PEDA is not manufactured in Canada but is imported for use in various applications. It is included in several regulatory lists due to its industrial significance and potential environmental impact .
Mechanism of Action
The compound exerts its effects by absorbing UV light and dissipating the energy as heat, thereby preventing the breakdown of the material it is stabilizing. The molecular targets include the polymer chains in plastics and coatings, where it acts to protect against UV-induced degradation .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared to other HALS derivatives with piperidinyl ester functionalities (Table 1):
Table 1: Structural and Functional Comparison
Physicochemical Properties and Performance
Lipophilicity (LogP):
- The mono-ester derivative (LogP = 4.41) is more lipophilic than its bis-ester counterpart (LogP = 0.37), enhancing its compatibility with non-polar polymer matrices .
- UV-770 (LogP ≈ 5.0) exhibits higher hydrophobicity, making it suitable for outdoor applications .
Thermal Stability:
- Bis-esters (e.g., PEDA) generally exhibit superior thermal stability due to their symmetrical structures, with decomposition temperatures exceeding 300°C .
- Mono-esters degrade at lower temperatures (~250°C), limiting their use in high-temperature processing .
UV Stabilization Efficiency:
- Mono-esters are effective at lower concentrations (0.1–0.5% w/w) in polypropylene, while bis-esters require higher loadings (0.5–1.0%) for equivalent performance .
Environmental and Regulatory Profiles
Biodegradability:
- PEDA (bis-ester) shows 38% biodegradation over 28 days, whereas the mono-ester is persistent under standard OECD test conditions .
Regulatory Status:
- Both compounds are listed on the U.S. TSCA inventory and EINECS (EU) .
Biological Activity
Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester (commonly referred to as PEDA) is a chemical compound with notable applications in industrial settings, particularly in coatings and plastics. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article synthesizes findings from various studies to provide a comprehensive overview of PEDA's biological activity.
- Chemical Formula : C20H37NO4
- CAS Number : 41556-26-7
- Molecular Weight : 357.52 g/mol
Metabolism and Degradation
PEDA is metabolized primarily through phase I hydrolysis, resulting in the formation of 3,3,4,5,5-pentamethylpiperidin-4-ol and decanedioic acid as the main metabolites. Studies indicate that PEDA has low acute toxicity when administered orally or dermally. The median lethal dose (LD50) in rats ranges from 2369 to 3920 mg/kg body weight for oral exposure .
Acute Toxicity
- Oral Toxicity :
- Dermal Toxicity :
Repeated Dose Toxicity
In a repeated dose study involving rats over 90 days:
- No severe treatment-related effects were reported.
- The lowest observed adverse effect level (LOAEL) was determined at 29 mg/kg body weight per day based on decreased body weight in females .
Skin Sensitization
PEDA has been shown to be a strong skin sensitizer in guinea pigs. In human studies, severe allergic reactions consistent with contact dermatitis were observed following exposure to PEDA .
Environmental Impact
The Government of Canada assessed PEDA's environmental impact and found it persistent in water and soil but not bioaccumulative. Although it can cause adverse effects on aquatic organisms at low concentrations, the quantity released into the environment is below harmful levels .
Case Study 1: Skin Sensitization
In tests involving guinea pigs exposed to PEDA, strong positive reactions were noted, indicating significant sensitization potential. Human trials further corroborated these findings with severe reactions reported after patch testing .
Case Study 2: Long-term Exposure Assessment
A long-term study involving dietary exposure in dogs revealed minimal hepatic changes at high doses but no significant abnormalities post-recovery. This suggests that while PEDA can affect body weight and liver function at high concentrations, these effects may not be permanent .
Summary of Biological Activity
| Parameter | Findings |
|---|---|
| Acute Oral Toxicity (LD50) | 2369 - 3920 mg/kg |
| Dermal Toxicity (LD50) | >2000 mg/kg |
| Skin Sensitization | Strong sensitizer |
| Environmental Persistence | Persistent but not bioaccumulative |
| LOAEL (Repeated Dose) | 29 mg/kg/day (females) |
Q & A
Q. What are the standard synthetic routes for Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester, and how do reaction conditions influence yield?
The compound is typically synthesized via two primary routes:
- Hydrolysis of N-(1,2,2,6,6-pentamethyl-4-piperidinyl) decanamide : This involves reacting 1,2,2,6,6-pentamethyl-4-piperidine with decanoic acid to form the intermediate decanamide, followed by hydrolysis with water to yield the ester .
- Reduction of N-(1,2,2,6,6-pentamethyl-4-piperidinyl) decanecarboxylic acid : The carboxylic acid derivative is reduced under controlled conditions (e.g., catalytic hydrogenation) to form the ester . Key variables include temperature (optimized between 80–120°C), solvent polarity, and catalyst selection (e.g., palladium for reduction).
Q. How is the photostabilizing mechanism of this compound characterized in polymer matrices?
The compound acts as a hindered amine light stabilizer (HALS), scavenging free radicals generated by UV exposure. Methodological validation includes:
- Electron paramagnetic resonance (EPR) to detect radical intermediates.
- Accelerated weathering tests (e.g., QUV or Xenon-arc exposure) to measure retention of mechanical properties (e.g., tensile strength) in polymers like polypropylene .
- HPLC or GC-MS to monitor degradation byproducts and confirm structural integrity post-exposure .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
- Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase of methanol/sodium acetate buffer (65:35 v/v, pH 4.6) .
- LC-MS/MS for trace analysis in water or soil, with a detection limit of ~0.1 ppb .
- LogP determination via shake-flask method (experimental LogP = 4.41) to assess environmental partitioning .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between historical and recent studies?
Early assessments (pre-1992) lacked toxicity data, leading to conservative default thresholds (e.g., 0.04 µg/m³ air) . Recent studies report:
- Low acute toxicity : Oral LD50 in rats = 2369 mg/kg, dermal LD50 >2000 mg/kg .
- No bioaccumulation : Despite moderate LogPow (0.37–2.37), biodegradation rates (28–38% in 28 days) suggest low persistence . To reconcile discrepancies, researchers should:
- Conduct chronic exposure studies (e.g., 90-day rodent assays).
- Use QSAR modeling to predict metabolite toxicity.
- Validate environmental fate via microcosm experiments simulating real-world conditions .
Q. What experimental designs are optimal for studying its role as a catalyst in hydrogenation reactions?
The compound’s piperidinyl groups act as electron donors, enhancing catalytic activity in hydrogenation of unsaturated fatty acids. Key steps:
- Substrate selection : Use oleic acid or linoleic acid as model substrates.
- Reactor setup : High-pressure autoclave (H2 pressure = 5–10 bar, 80–100°C).
- Kinetic analysis : Monitor H2 uptake and product formation via gas chromatography .
- Surface characterization : Employ XPS or TEM to study catalyst morphology.
Data Contradiction Analysis
Q. Why do environmental mobility predictions (LogPow) conflict with biodegradation data?
- LogPow values (0.37–2.37) suggest moderate hydrophobicity, which typically correlates with soil adsorption .
- Biodegradation rates (28–38% in 28 days) indicate microbial breakdown despite hydrophobicity. Resolution strategies:
- Perform soil column experiments to measure leaching potential.
- Analyze metabolite profiles to identify degradative pathways (e.g., esterase activity) .
Methodological Tables
Key Research Gaps
- Long-term ecotoxicology : No data on chronic aquatic toxicity (e.g., Daphnia magna 21-day reproduction assay).
- Metabolite identification : Degradation products (e.g., piperidinyl derivatives) require structural elucidation.
- Synergistic effects : Interaction with co-stabilizers (e.g., UV absorbers) in polymer formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
